cis-Bicyclo[3.1.0]hexan-3-ol
Overview
Description
cis-Bicyclo[3.1.0]hexan-3-ol: is an organic compound with the molecular formula C6H10O . It is a bicyclic alcohol, characterized by its unique structure where a cyclopropane ring is fused to a cyclobutane ring.
Mechanism of Action
Target of Action
The primary targets of cis-Bicyclo[31It is known that the compound is a conformationally constrained bioisostere of cyclohexane . This suggests that it may interact with biological targets in a similar manner to cyclohexane, potentially conferring tighter binding to the target protein .
Mode of Action
The exact mode of action of cis-Bicyclo[31It is known that the compound can confer tighter binding to the target protein and often provide better selectivity, resulting in less off-target effects . This implies that the compound may interact with its targets in a highly specific manner, leading to changes in the function or activity of these targets.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of cis-Bicyclo[31Its molecular weight of 9814 suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body.
Result of Action
The molecular and cellular effects of cis-Bicyclo[31Its ability to confer tighter binding to the target protein and provide better selectivity suggests that it may have significant effects at the molecular and cellular level.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of cis-Bicyclo[31It is known that the compound is stable at a storage temperature of 2-8°c . This suggests that temperature may be an important environmental factor influencing the stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Bicyclo[3.1.0]hexan-3-ol typically involves the annulation of cyclopropenes with cyclopropylanilines. This reaction can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of derivatives .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: cis-Bicyclo[3.1.0]hexan-3-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce various alcohol derivatives .
Scientific Research Applications
cis-Bicyclo[3.1.0]hexan-3-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in drug discovery and development.
Industry: It is used in the production of various chemical products and materials.
Comparison with Similar Compounds
trans-Bicyclo[3.1.0]hexan-3-ol: Although it exists, it is rarely explored due to its rarity.
Cyclohexane: A more common analog, but lacks the conformational constraints of cis-Bicyclo[3.1.0]hexan-3-ol.
Thujones: Monoterpenoid compounds found in absinthe, containing the cis-Bicyclo[3.1.0]hexane core structure.
Uniqueness: this compound is unique due to its rigidified structure, which closely resembles a boat conformation of cyclohexane. This structural feature allows it to interact more effectively with target proteins, making it a valuable tool in various scientific and industrial applications .
Properties
IUPAC Name |
(1S,5R)-bicyclo[3.1.0]hexan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c7-6-2-4-1-5(4)3-6/h4-7H,1-3H2/t4-,5+,6? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXMZSYOSBDLMM-XEAPYIEGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1CC(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]1CC(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30508140, DTXSID101294966 | |
Record name | (1R,5S)-Bicyclo[3.1.0]hexan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30508140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1α,3α,5α)-Bicyclo[3.1.0]hexan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101294966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
694-43-9, 694-44-0 | |
Record name | (1R,5S)-Bicyclo[3.1.0]hexan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30508140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1α,3α,5α)-Bicyclo[3.1.0]hexan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101294966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-Bicyclo[3.1.0]hexan-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using cis-bicyclo[3.1.0]hexan-3-ol in the synthesis of PCP analogues?
A1: this compound serves as a crucial starting material for creating conformationally restrained analogues of PCP []. The rigid bicyclo[3.1.0]hexane system incorporated into the final compounds, cis- and trans-3-phenyl-3-piperidinylbicyclo[3.1.0]hexane (referred as 1 and 2 in the paper), imposes structural limitations on the phenyl and piperidine rings, which is unlike the flexible structure of PCP. This conformational restriction allows researchers to investigate the impact of spatial orientation on the binding affinity of these analogues to PCP receptors and sigma sites, providing insights into the structure-activity relationship of PCP and its derivatives [].
Q2: How does the binding affinity of the synthesized PCP analogues (1 and 2) compare to PCP itself?
A2: The study found that both analogues 1 and 2 exhibited binding affinity to PCP receptors, although they were approximately seven times less potent than PCP in displacing [3H]TCP ([3H]-1-[1-(2-thienyl)cyclohexyl]piperidine) []. This suggests that the conformational constraints introduced by the bicyclo[3.1.0]hexane moiety may affect the optimal interaction with the PCP receptor. Additionally, both analogues showed binding affinity to sigma sites, demonstrating approximately one-fifth the potency of PCP in displacing [3H]-(+)-SKF 10,047 []. This finding indicates that these analogues retain some ability to interact with sigma sites, albeit with reduced potency compared to PCP.
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